

Downstream Signaling Effects of PROTAC ER Degrader-3: A Technical Guide

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Compound of Interest		
Compound Name:	PROTAC ER Degrader-3	
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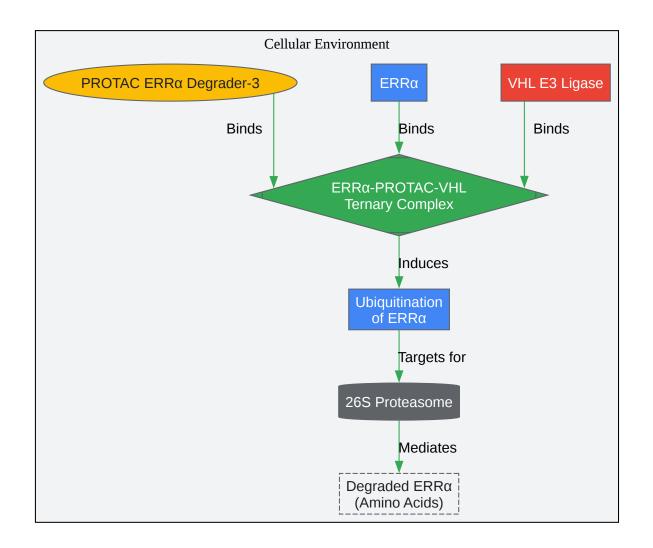
Introduction

PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides an in-depth analysis of the downstream signaling effects of a specific PROTAC, "PROTAC ERR α Degrader-3," a potent and selective degrader of the Estrogen-Related Receptor Alpha (ERR α). By inducing the degradation of ERR α , this PROTAC offers a promising strategy for therapeutic intervention in cancers and metabolic disorders where ERR α is a key driver. This document details the molecular mechanism of action, downstream pathway modulation, quantitative effects on cellular processes, and the experimental protocols to assess these effects.

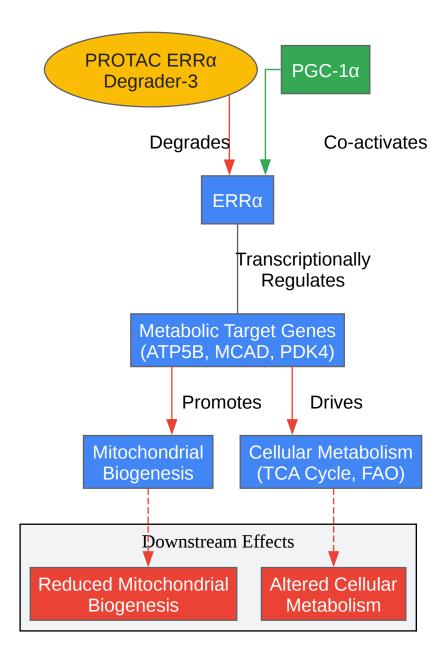
Mechanism of Action of PROTAC ERRα Degrader-3

PROTAC ERR α Degrader-3 is a heterobifunctional molecule that simultaneously binds to ERR α and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase. This binding event forms a ternary complex, bringing ERR α in close proximity to the E3 ligase. The E3 ligase then facilitates the ubiquitination of ERR α , marking it for degradation by the 26S proteasome. This catalytic process results in the selective and efficient removal of ERR α from the cell.

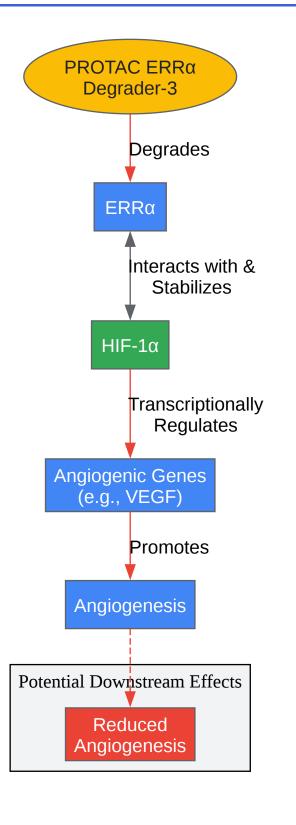


















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